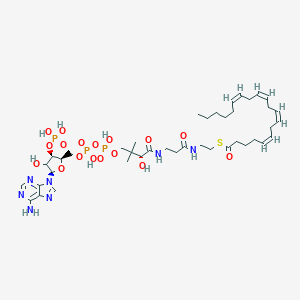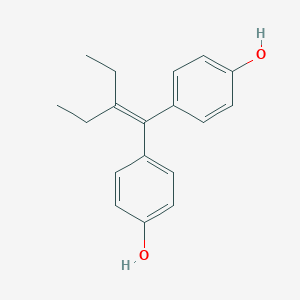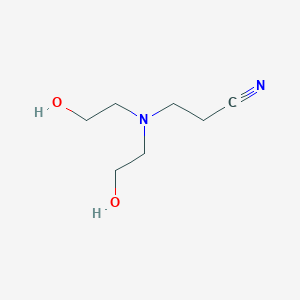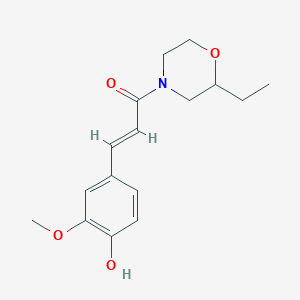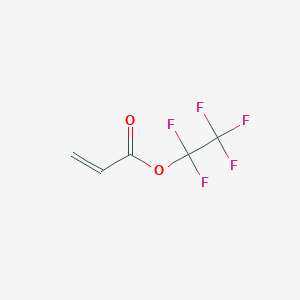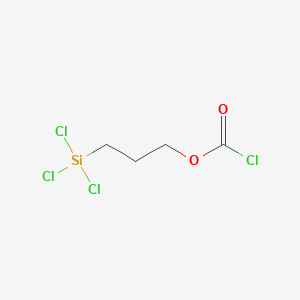
1,1-Dibromo-2,2-diphenylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-2,2-diphenylcyclopropane (DBDCP) is a cyclopropane compound that has been widely used in the past as a pesticide and nematocide. However, due to its harmful effects on human health and the environment, its use has been banned in many countries. Despite this, DBDCP remains of interest to the scientific community due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1,1-Dibromo-2,2-diphenylcyclopropane is not fully understood, but it is believed to act as a potent inhibitor of spermatogenesis in males. It has also been shown to have cytotoxic effects on various cell lines.
Biochemical and Physiological Effects
1,1-Dibromo-2,2-diphenylcyclopropane has been shown to have a variety of harmful effects on human health. It is a known carcinogen and has been linked to various types of cancer, including testicular cancer. It has also been shown to have toxic effects on the liver, kidneys, and reproductive system.
Vorteile Und Einschränkungen Für Laborexperimente
1,1-Dibromo-2,2-diphenylcyclopropane has a number of advantages as a chemical intermediate, including its high reactivity and unique chemical properties. However, its use is limited by its toxicity and potential harm to human health and the environment.
Zukünftige Richtungen
There are a number of potential future directions for research on 1,1-Dibromo-2,2-diphenylcyclopropane. These include further investigation into its mechanism of action and potential applications in the synthesis of novel compounds and materials. Additionally, research into the development of safer and more environmentally friendly alternatives to 1,1-Dibromo-2,2-diphenylcyclopropane is needed.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-2,2-diphenylcyclopropane has been the subject of extensive research due to its potential application as a chemical intermediate in the synthesis of various compounds. It has also been investigated for its potential use in the production of polymers and other materials.
Eigenschaften
CAS-Nummer |
17343-74-7 |
|---|---|
Molekularformel |
C15H12Br2 |
Molekulargewicht |
352.06 g/mol |
IUPAC-Name |
(2,2-dibromo-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C15H12Br2/c16-15(17)11-14(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
QHZSIIJMQUCZGT-UHFFFAOYSA-N |
SMILES |
C1C(C1(Br)Br)(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(C1(Br)Br)(C2=CC=CC=C2)C3=CC=CC=C3 |
Andere CAS-Nummern |
17343-74-7 |
Synonyme |
1,1-Dibromo-2-2-diphenylcyclopropane |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

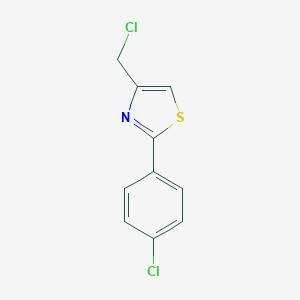

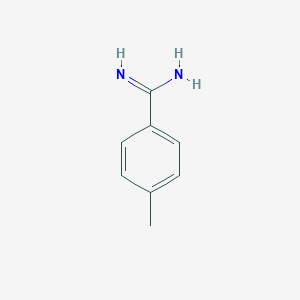
![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)
